1,3-Benzodioxole-5-carbothioic acid, O-ethyl ester
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Overview
Description
1,3-Benzodioxole-5-carbothioic acid, O-ethyl ester is an organic compound with the molecular formula C10H10O3S It is a derivative of benzodioxole, featuring a carbothioic acid group and an ethyl ester moiety
Preparation Methods
The synthesis of 1,3-Benzodioxole-5-carbothioic acid, O-ethyl ester typically involves the reaction of 1,3-benzodioxole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1,3-Benzodioxole-5-carbothioic acid, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
1,3-Benzodioxole-5-carbothioic acid, O-ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carbothioic acid, O-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1,3-Benzodioxole-5-carbothioic acid, O-ethyl ester can be compared with other similar compounds, such as:
1,3-Benzodioxole-5-carboxylic acid: This compound lacks the ethyl ester group and has different chemical reactivity and applications.
1,3-Benzodioxole-5-thiol: This compound features a thiol group instead of a carbothioic acid group, leading to distinct chemical properties and uses.
Properties
CAS No. |
117666-92-9 |
---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
O-ethyl 1,3-benzodioxole-5-carbothioate |
InChI |
InChI=1S/C10H10O3S/c1-2-11-10(14)7-3-4-8-9(5-7)13-6-12-8/h3-5H,2,6H2,1H3 |
InChI Key |
UHYLUZHRHCRMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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